Alcesefoliside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

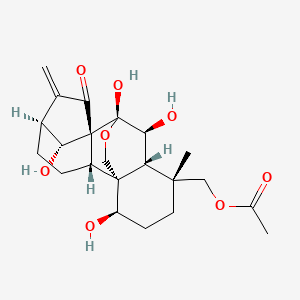

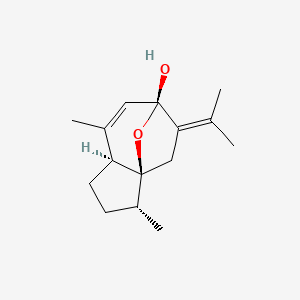

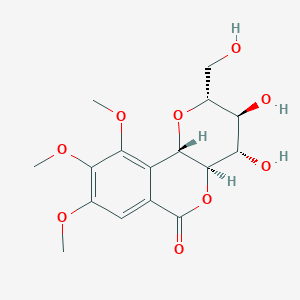

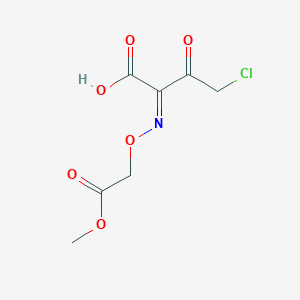

Alcesefoliside es un tetraglucósido de flavonol, un tipo de compuesto flavonoides, que se encuentra comúnmente en plantas como Prunus mume, Monteverdia ilicifolia, Vicia amurensis, Chenopodium quinoa y Catharanthus roseus . Este compuesto ha sido estudiado por sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias, antioxidantes, antitumorales y citoprotectoras .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción de alcesefoliside implica la inhibición de citocinas proinflamatorias y especies reactivas de oxígeno, lo que da como resultado sus efectos antiinflamatorios y antioxidantes . El compuesto también induce la apoptosis en las células cancerosas, lo que lleva a sus efectos antitumorales . En estudios que involucran ratas, se ha demostrado que this compound normaliza la actividad de las enzimas antioxidantes y reduce los marcadores de estrés oxidativo como el malondialdehído y el glutatión reducido .

Análisis Bioquímico

Biochemical Properties

Alcesefoliside has been shown to interact with various enzymes and proteins in biochemical reactions. For instance, it has been found to have a protective effect against lipid peroxidation induced by iron sulphate/ascorbic acid in rat liver microsomes . This suggests that this compound may interact with enzymes involved in lipid metabolism and oxidative stress response.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. In particular, it has been shown to normalize the activity of antioxidant enzymes and reduce levels of malondialdehyde, a marker of oxidative stress, in brain tissue following carbon tetrachloride-induced damage . This suggests that this compound may influence cell function by modulating oxidative stress response pathways.

Molecular Mechanism

Its observed effects suggest that it may exert its effects at the molecular level by binding to and modulating the activity of enzymes involved in oxidative stress response and lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, treatment with this compound was found to normalize the activity of antioxidant enzymes and reduce levels of malondialdehyde in brain tissue over a period of 21 days .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models at various dosages. For instance, in a study on rats, treatment with this compound at a dose of 10 mg/kg was found to have protective effects against carbon tetrachloride-induced liver damage .

Metabolic Pathways

This compound is likely involved in various metabolic pathways due to its interactions with enzymes involved in oxidative stress response and lipid metabolism

Transport and Distribution

Its observed effects suggest that it may be transported to and accumulate in tissues such as the liver and brain where it exerts its protective effects .

Subcellular Localization

Its observed effects suggest that it may be localized to specific compartments or organelles involved in oxidative stress response and lipid metabolism .

Métodos De Preparación

Alcesefoliside puede aislarse de las partes aéreas de Astragalus monspessulanus subsp. monspessulanus . El proceso de aislamiento implica el uso de disolventes como dimetilsulfóxido, piridina, metanol y etanol . El compuesto se purifica luego utilizando técnicas como cromatografía líquida de alta resolución y espectrometría de masas .

Análisis De Reacciones Químicas

Alcesefoliside sufre diversas reacciones químicas, incluida la oxidación y la reducción. Por ejemplo, se ha demostrado que reduce la formación de malondialdehído en la incubación microsomal con sulfato ferroso y ácido ascórbico . Esto indica su posible actividad antioxidante. El compuesto también interactúa con enzimas como la superóxido dismutasa, la catalasa, la glutatión peroxidasa, la reductasa de glutatión y la glutatión-S-transferasa .

Comparación Con Compuestos Similares

Alcesefoliside es similar a otros tetraglucósidos de flavonol como la mauritianina, la quercetina-3-β-robinobiosido, la cosmosia, la apigenina-4'-O-glucósido, la trifolina y la rutina . su combinación única de actividades biológicas, incluidas sus potentes propiedades citoprotectoras y antioxidantes, lo diferencia de estos compuestos .

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O20/c1-9-19(38)23(42)26(45)31(48-9)47-8-17-21(40)25(44)30(53-32-27(46)24(43)20(39)10(2)49-32)33(51-17)52-29-22(41)18-15(37)6-12(34)7-16(18)50-28(29)11-3-4-13(35)14(36)5-11/h3-7,9-10,17,19-21,23-27,30-40,42-46H,8H2,1-2H3/t9-,10-,17+,19-,20-,21-,23+,24+,25-,26+,27+,30+,31+,32-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNBJSRIYRDSLB-MIORVHIISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary biological activity reported for alcesefoliside?

A1: this compound has demonstrated significant antioxidant and hepatoprotective properties. In vitro studies revealed its ability to reduce malondialdehyde (MDA) production induced by iron sulphate/ascorbic acid in rat liver microsomes. [] Similar protective effects were observed in vivo, where pre-treatment and curative treatment with this compound normalized antioxidant enzyme activity, reduced MDA levels, and restored reduced glutathione (GSH) levels in a rat model of carbon tetrachloride-induced liver damage. []

Q2: Besides hepatoprotection, are there other potential therapeutic benefits of this compound?

A2: Research suggests that this compound may offer neuroprotective benefits. Studies in rats have shown that pre-treatment with this compound can protect against carbon tetrachloride-induced brain injury. [] This protective effect is linked to the normalization of antioxidant enzyme activity and a reduction in oxidative stress markers. [] Additionally, this compound, in combination with another flavonoid, mauritianin, has been shown to influence the contractility of the basilar artery in vitro, suggesting potential applications in neurodegenerative disease therapies. []

Q3: What is the chemical structure of this compound?

A3: this compound is a flavonol triglycoside. Its structure consists of a quercetin aglycone with a tri-saccharide moiety attached at the 3-position. This tri-saccharide is composed of two rhamnose units and one galactose unit. [, ]

Q4: Where is this compound found naturally?

A4: this compound has been isolated from several plant species, notably within the Astragalus genus. It has been found in the overground parts of Astragalus monspessulanus [, ], Astragalus hamosus [, ], and Astragalus corniculatus []. Additionally, this compound was identified in the leaves of Rubus alceaefolius Poir for the first time. []

Q5: Are there any in vitro studies demonstrating the cytoprotective potential of this compound?

A5: Yes, this compound exhibited significant cytoprotective activity against t-BuOOH-induced oxidative stress in isolated rat hepatocytes. [] This protective effect was comparable to that of silymarin, a known hepatoprotective agent. []

Q6: Has the presence of this compound been investigated in other Astragalus species?

A6: Yes, researchers have explored the presence of this compound in various Astragalus species using advanced analytical techniques like UHPLC-HRESIMS. Studies have identified this compound in Astragalus glycyphylloides, Astragalus onobrychis var. chlorocarpus and Astragalus cicer for the first time. []

Q7: Are there any known analytical methods for detecting and quantifying this compound?

A7: Ultra-high performance liquid chromatography coupled with high-resolution electrospray ionization mass spectrometry (UHPLC-HRESIMS) has been successfully employed for both qualitative and quantitative analysis of this compound in plant extracts. [, , ] This technique allows for sensitive detection and accurate quantification of the compound.

Q8: What are the potential future directions for research on this compound?

A8: Future research could focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-Cyclohexenyl)ethyl]triethoxysilane](/img/structure/B1631256.png)